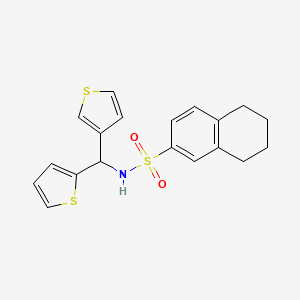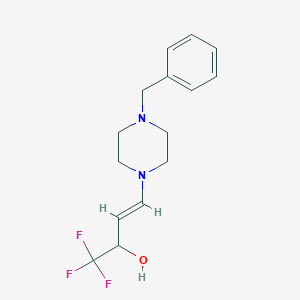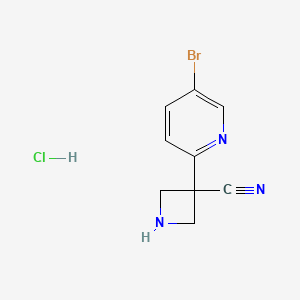
3-(3-Hydroxypropyl)-3,4-dihydropyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(3-Hydroxypropyl)-3,4-dihydropyrimidin-4-one” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure analysis would require specific software tools to generate a 3D structure of the molecule. These tools would take into account the types of atoms in the molecule, the bonds between them, and any charges present .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents present. The hydroxypropyl group might undergo reactions typical of alcohols, while the pyrimidine ring might participate in reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties would depend on the specific structure of the compound .科学的研究の応用
Production of Biodegradable Plastic
3-Hydroxypropionic acid (3-HP), a derivative of 3-(3-Hydroxypropyl)-3,4-dihydropyrimidin-4-one, is used in the production of poly(3-hydroxypropionate) (P-3HP), a biodegradable plastic . This application has attracted significant attention due to its green and sustainable properties .
Chemical Synthesis
3-HP contains two reactive groups—hydroxyl and carboxyl—which makes it valuable for chemical synthesis . It can undergo redox reactions to produce various chemicals such as 1,3-propanediol (1,3-PDO), acrylic acid, malonic acid, acrylamide, acrylonitrile, etc .
Agricultural Synergistic Agent
Surface Functionalization
Aminosilanes, including those derived from 3-(3-Hydroxypropyl)-3,4-dihydropyrimidin-4-one, are used for functionalizing silica surfaces. These compounds are crucial for creating hydrolytically stable, amine-functionalized surfaces.
Poly (siloxane-urethane) Copolymers
Fluorescent Materials
Catalysis in Hydrosilylation Reactions
3-(3-Hydroxypropyl)-3,4-dihydropyrimidin-4-one is utilized in catalytic hydrosilylation reactions, essential in the synthesis of organofunctional silanes and siloxanes. This process is significant in the chemical industry for producing a variety of functional compounds.
Heavy Metal Adsorbents
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(3-hydroxypropyl)pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c10-5-1-4-9-6-8-3-2-7(9)11/h2-3,6,10H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLODCRGRKUNTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN(C1=O)CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-phenyltetrahydro-2H-pyran-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2680123.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2680124.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride](/img/structure/B2680126.png)
![6-ethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B2680127.png)
![5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2680129.png)


![1-[4-(Propan-2-yl)phenyl]-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2680137.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2680140.png)

![(1S,2R,5S)-6,6-difluorobicyclo[3.1.0]hexan-2-ol](/img/structure/B2680143.png)